1-(4-Ethoxy-3-methoxyphenyl)-2-(methylsulfonyl)ethanamine
Overview
Description
“1-(4-Ethoxy-3-methoxyphenyl)-2-(methylsulfonyl)ethanamine” is a chemical compound used in scientific research as a selective serotonin releasing agent. It is also used as a synthetic intermediate of apremilast, a selective phosphodiesterase 4 (PDE4) inhibitor .
Molecular Structure Analysis
The molecular formula of “1-(4-Ethoxy-3-methoxyphenyl)-2-(methylsulfonyl)ethanamine” is C12H19NO4S, and its molecular weight is 273.35 . The structure of this compound includes an ethoxy group, a methoxy group, a methylsulfonyl group, and an ethanamine group attached to a phenyl ring .
Physical And Chemical Properties Analysis
“1-(4-Ethoxy-3-methoxyphenyl)-2-(methylsulfonyl)ethanamine” is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . It has a melting point range of 119.0 to 123.0 degrees Celsius , and it is almost transparent in methanol .
Scientific Research Applications
Synthesis and Medicinal Applications
Azetidinones Derivatives : Research into substituted azetidinones derived from the dimer of Apremilast shows the significance of sulfonamide rings in medicinal chemistry. These derivatives are explored for their biological and pharmacological potentials (Y. Jagannadham et al., 2019).
Chemical Analysis and Detection
Gas Chromatography–Mass Spectrometry (GC-MS) Analysis : The compound's analogues have been identified and characterized using GC-MS analysis, proving useful for detecting new psychoactive substances in forensic science (Benny J. Lum et al., 2016).
Selective Hydrolysis : Studies on the selective hydrolysis of methanesulfonate esters related to this compound demonstrate its importance in organic synthesis and drug development processes (L. Chan, B. Cox, & R. Sinclair, 2008).
Pharmacological and Toxicological Studies
Antibacterial Agents : Derivatives of this compound have been synthesized and tested as antibacterial agents against Escherichia coli, showing potential as therapeutic agents with biofilm inhibitory action (M. Abbasi et al., 2019).
Cytochrome P450 Enzymes Metabolism : The metabolism of NBOMe compounds, analogues of the discussed chemical, by cytochrome P450 enzymes has been characterized, providing insights into their pharmacokinetics and potential drug interactions (L. M. Nielsen et al., 2017).
Safety And Hazards
“1-(4-Ethoxy-3-methoxyphenyl)-2-(methylsulfonyl)ethanamine” can cause skin irritation and serious eye irritation . Therefore, it’s important to handle this compound with care. Protective measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If the compound gets on the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice or attention should be sought .
properties
IUPAC Name |
1-(4-ethoxy-3-methoxyphenyl)-2-methylsulfonylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-4-17-11-6-5-9(7-12(11)16-2)10(13)8-18(3,14)15/h5-7,10H,4,8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCGKOCDUDCTJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CS(=O)(=O)C)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxy-3-methoxyphenyl)-2-(methylsulfonyl)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.